REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:11]2[CH:6]([CH2:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[C:5]([CH3:14])([CH3:13])[CH2:4][CH2:3]1.[Br:16]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:16][CH2:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[C:2]([CH3:15])([CH3:1])[CH2:3][CH2:4][C:5]2([CH3:14])[CH3:13]
|
Name
|
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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CC1(CCC(C2CC(=CC=C12)C)(C)C)C
|
Name
|
|
Quantity
|
1.85 mmol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
91 mg
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
84 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling top room temperature
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Diethyl ether (100 mL) was added
|
Type
|
FILTRATION
|
Details
|
the solution was filtered (
|
Type
|
CUSTOM
|
Details
|
to remove the succinimide
|
Type
|
CUSTOM
|
Details
|
formed) and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude oil
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C2C(CCC(C2=CC1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 72.5% | |
YIELD: CALCULATEDPERCENTYIELD | 386.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |